Cobalt(2+);N,N-dimethylcarbamodithioate

Description

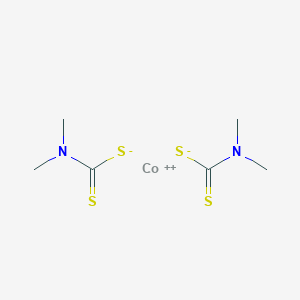

Cobalt(2+);N,N-dimethylcarbamodithioate is a coordination complex where a cobalt(II) ion is chelated by the bidentate ligand N,N-dimethylcarbamodithioate (DMDTC). The ligand consists of a carbamodithioate group (S₂C–N) with two methyl substituents on the nitrogen atom, forming a stable, sulfur-rich coordination environment for the Co²⁺ ion. This compound is structurally analogous to the fungicide ziram (zinc bis(N,N-dimethyldithiocarbamate)) but substitutes zinc with cobalt, altering its electronic properties and reactivity . While its direct applications are less documented in the literature, cobalt dithiocarbamate complexes are often studied for catalytic, magnetic, or sensing properties due to cobalt’s redox activity and ligand-field effects .

Properties

CAS No. |

15416-45-2 |

|---|---|

Molecular Formula |

C6H12CoN2S4 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

cobalt(2+);N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/2C3H7NS2.Co/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

XMCONMBWDXQHCA-UHFFFAOYSA-L |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |

Synonyms |

Bis(dimethyldithiocarbamic acid)cobalt(II) salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Carbamodithioates

Zinc N,N-Dimethylcarbamodithioate (Ziram)

- Structure and Bonding : Ziram shares the same ligand but coordinates Zn²⁺ instead of Co²⁺. The smaller ionic radius of Zn²⁺ (0.74 Å vs. Co²⁺: 0.74–0.89 Å, depending on spin state) results in a more compact geometry.

- Applications : Ziram is widely used as an agricultural fungicide. In contrast, cobalt analogs are less utilized in agrochemicals, likely due to differing toxicity profiles .

- Toxicity: Ziram exposure is linked to Parkinson’s disease (PD) risk via inhibition of protein clearance in neurons.

Triphenylplumbyl N,N-Dimethylcarbamodithioate

- Structure : This lead-based compound replaces cobalt with a triphenylplumbyl group, creating a tetravalent Pb center. The Pb–S bonds are longer and weaker than Co–S bonds, reducing stability.

- Applications: Lead dithiocarbamates were historically used in pesticides but are now restricted due to acute neurotoxicity and environmental persistence .

- Reactivity : Lead compounds undergo hydrolysis more readily than cobalt analogs, releasing toxic Pb²⁺ ions. Cobalt complexes are more redox-active, enabling catalytic roles .

Comparison with Other Cobalt Coordination Complexes

Cobalt Salen Complexes (e.g., Co(salen))

- Structure : Co(salen) features a tetradentate Schiff base ligand (salen = bis(salicylidene)ethylenediamine), creating a square-planar or octahedral geometry. This contrasts with the tetrahedral or square-planar geometry of Co-DMDTC.

- Applications: Co(salen) is renowned for oxygen-binding capacity and catalytic oxidation reactions. Co-DMDTC’s sulfur-rich coordination sphere may favor redox catalysis or heavy-metal chelation .

- Stability : Salen ligands provide greater thermodynamic stability than DMDTC, which is more prone to ligand substitution .

Cobalt Dithiocarbamate Derivatives with Alternate Ligands

- Example: Cobalt complexes with diethyldithiocarbamate (DEDTC) exhibit stronger metal-ligand bonding due to bulkier ethyl groups, enhancing thermal stability. Co-DMDTC’s methyl groups may increase solubility in polar solvents .

Functional and Environmental Considerations

Toxicity Profiles

Environmental Persistence

- Co-DMDTC may degrade via ligand oxidation or metal leaching, but cobalt ions persist in ecosystems. Ziram decomposes to dimethylamine and carbon disulfide, while lead analogs release persistent Pb²⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.